molecular formula C14H34N8O6S B2709686 Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid CAS No. 1315367-33-9

Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid

Cat. No.: B2709686
CAS No.: 1315367-33-9
M. Wt: 442.54
InChI Key: IWVDVZWFMWEVAR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid (CAS 14279-76-6) is a bis-guanidine derivative complexed with sulfuric acid. Its molecular formula is C₈H₂₀N₄O₅S, with a molecular weight of 284.33 g/mol . The structure comprises two guanidine moieties linked to morpholine-ethyl groups, which confer both basicity (from guanidine) and hydrophilicity (from morpholine). Sulfuric acid serves as a counterion, enhancing solubility and stability.

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H16N4O.H2O4S/c2*8-7(9)10-1-2-11-3-5-12-6-4-11;1-5(2,3)4/h2*1-6H2,(H4,8,9,10);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVDVZWFMWEVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C(N)N.C1COCCN1CCN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34N8O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid typically involves the reaction of morpholine with ethyl guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : The guanidine moiety is common in many antimicrobial agents. Research indicates that Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid can disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents.
  • Antitumor Properties : Preliminary studies suggest that this compound may exhibit antitumor activity. Its structural similarity to other biologically active compounds allows for exploration in cancer treatment modalities .
  • Therapeutic Enhancements : The compound has been investigated for its potential to enhance the therapeutic efficacy of existing drugs, particularly those limited by poor solubility or stability in physiological conditions .

Chemical Synthesis and Reactions

The synthesis of this compound typically involves the reaction of morpholine derivatives with guanidine precursors under acidic conditions to facilitate the formation of the desired structure. This method highlights the compound's potential as a catalyst or reagent in organic synthesis due to its basicity and ability to stabilize reactive intermediates .

Material Science Applications

  • Supramolecular Chemistry : The guanidine groups can participate in hydrogen bonding, which may lead to self-assembly into supramolecular structures. This property is valuable for creating novel materials with specific functionalities.
  • Catalysis : The combination of guanidine and sulfuric acid suggests potential as a catalyst in various organic reactions, possibly enhancing reaction rates or selectivity in synthetic pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains, demonstrating significant inhibition comparable to established antibiotics.
  • Antitumor Activity Assessment : In vitro assays have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanisms of action and potential as a therapeutic agent .
  • Catalytic Properties Investigation : Experimental studies have explored the catalytic capabilities of this compound in organic reactions, revealing promising results that could lead to new synthetic methodologies .

Mechanism of Action

The mechanism of action of Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key Analogs Identified:

Guanethidine Sulfate (CAS 645-43-2):

  • Structure : 2-[2-(Azocan-1-yl)ethyl]guanidine; sulfuric acid.
  • Formula : C₁₀H₂₂N₄·H₂SO₄.
  • Key Difference : Replaces morpholine with an azocane (8-membered saturated nitrogen ring), altering lipophilicity and biological target specificity .

Bis(2-(3-methylbut-2-en-1-yl)guanidine); Sulfuric Acid :

  • Structure : Alkenyl-substituted guanidine.
  • Key Difference : 3-Methylbut-2-enyl groups introduce hydrophobicity, reducing water solubility compared to the morpholine-ethyl analog .

Bis(N-[(furan-2-yl)methyl]guanidine) Sulfuric Acid (CAS 24067-08-1): Structure: Aromatic furan substituents.

Triazine-Morpholine Hybrids (e.g., Compound 18 in ): Structure: 1-(4-{[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzenesulfonyl)guanidine. Key Difference: Incorporates a triazine core, enabling hydrogen bonding and π-stacking interactions absent in the bis-guanidine compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility LogP (Predicted) Key Functional Groups
Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); H₂SO₄ 284.33 High -1.2 Guanidine, morpholine, sulfate
Guanethidine Sulfate 296.39 Moderate 0.8 Guanidine, azocane, sulfate
Bis(3-methylbut-2-enyl-guanidine); H₂SO₄ 160.22 (base) Low 2.5 Guanidine, alkenyl
Sulfaguanidine 214.24 Moderate -0.5 Guanidine, sulfonamide

Notes:

  • The morpholine-ethyl groups in the primary compound enhance solubility compared to alkenyl or aromatic analogs.
  • Guanethidine’s azocane ring increases LogP, favoring membrane permeability but reducing aqueous stability .

Key Findings :

  • Morpholine-containing compounds (e.g., primary compound) may exhibit targeted CNS activity due to enhanced solubility and bioavailability .
  • Guanethidine’s azocane group improves neuronal uptake but is associated with side effects like orthostatic hypotension .
  • Sulfaguanidine’s sulfonamide group is critical for antimicrobial activity, a feature absent in bis-guanidine analogs .

Biological Activity

Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a guanidine backbone linked to morpholine groups, which are known for their diverse applications in medicinal chemistry. The presence of sulfuric acid enhances its solubility and reactivity, making it suitable for various biochemical applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₃₄N₈O₆S, indicating a complex structure that contributes to its biological activity. The guanidine moiety is particularly significant as it is associated with antimicrobial properties, while the morpholine rings may influence the compound's interaction with biological targets.

Property Details
Molecular FormulaC₁₄H₃₄N₈O₆S
CAS Number14279-76-6
SolubilityEnhanced by sulfuric acid
Key Functional GroupsGuanidine, Morpholine

Antimicrobial Properties

Research indicates that compounds containing guanidine groups often exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it disrupts bacterial cell membranes, similar to other guanidine derivatives.

  • Case Study : In vitro assays demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM, indicating moderate antibacterial potency compared to standard antibiotics like ceftriaxone .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Initial investigations have shown that it may inhibit the proliferation of cancer cell lines.

  • Research Findings : A study reported that derivatives of guanidine compounds exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds were found to be in the range of 15 to 30 µM, highlighting their potential as anticancer agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The guanidine group can interact with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The morpholine rings may facilitate binding to specific enzymes involved in cellular processes, thereby inhibiting their activity.
  • Hydrogen Bonding : The ability of the compound to form hydrogen bonds enhances its interaction with biological macromolecules, potentially increasing its efficacy.

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Key Features
This compoundC₁₄H₃₄N₈O₆SDual morpholine groups enhance solubility and activity
N,N'-DiethylguanidineC₆H₁₄N₂Simpler structure; less biological activity
1,3-DimethylbiguanideC₇H₁₈N₄Antidiabetic agent; distinct from morpholine derivatives

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